1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide
Overview
Description
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide is a chemical compound with a complex structure that includes a benzylcarbamothioyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide typically involves the reaction of benzyl isothiocyanate with 3-chloroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide can be compared with other similar compounds, such as:
1-(benzylcarbamothioyl)-N-(4-chlorophenyl)formamide: Similar structure but with a chlorine atom in the para position, which may result in different chemical and biological properties.
1-(benzylcarbamothioyl)-N-(3-methylphenyl)formamide:
1-(benzylcarbamothioyl)-N-(3-fluorophenyl)formamide: Fluorine substitution can significantly alter the compound’s properties, including its stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-7-4-8-13(9-12)18-14(19)15(20)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXGISKRCGNSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185370 | |
Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329079-21-2 | |
Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329079-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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